1,8-Naphthyridine-3-carbonitrile

Descripción

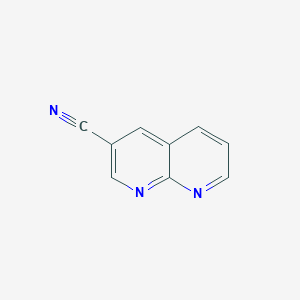

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSJXDPHTNUEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,8 Naphthyridine 3 Carbonitrile and Its Derivatives

Classical Synthetic Approaches to 1,8-Naphthyridines

The construction of the 1,8-naphthyridine (B1210474) ring system has been a subject of extensive research, with several classical name reactions, originally developed for quinoline (B57606) synthesis, being adapted for this purpose. These methods typically involve the condensation of a substituted aminopyridine with a suitable three-carbon component to form the second pyridine (B92270) ring.

Doebner-Von-Miller Reaction Analogues

The Doebner-Von-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines by using α,β-unsaturated aldehydes or ketones, or by generating them in situ from aldehydes and ketones. In an analogous manner, reacting a 2-aminopyridine (B139424) with an appropriate α,β-unsaturated carbonyl compound can lead to the formation of substituted 1,8-naphthyridines.

The synthesis of substituted 1,8-naphthyridines has been achieved using the Doebner reaction. oregonstate.edu For instance, the reaction of 2-aminopyridine derivatives with aldehydes and pyruvic acid can yield 1,8-naphthyridine-4-carboxylic acids. The key to successful cyclization at the C-3 position of the pyridine ring is the presence of electron-releasing groups on the 2-aminopyridine, which enhances the nucleophilicity of the ring. oregonstate.edu To obtain 1,8-Naphthyridine-3-carbonitrile via this method, one would need to employ a reactant that can introduce the cyano group, such as a β-cyanocrotonaldehyde or a similar precursor, which is not a typical Doebner-Von-Miller reactant.

Gould–Jacobs Reaction Analogues

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines by reacting anilines with ethoxymethylenemalonic ester (EMME) or its derivatives, followed by thermal cyclization. wikipedia.org This methodology has been successfully extended to the synthesis of 4-hydroxy-1,8-naphthyridine derivatives.

A significant advancement in the synthesis of this compound derivatives comes from a modified Gould-Jacobs reaction. The condensation of 2-aminopyridine with ethyl (ethoxymethylene)cyanoacetate, a derivative of malononitrile (B47326), directly introduces the required cyano and ester functionalities. Subsequent cyclization leads to the formation of ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate, which can be further manipulated. A more direct approach involves the cyclization of aminopyridines with ethyl 3-ethoxy-2-cyano-acrylic acid ester, which has been shown to be an efficient method for preparing 4-hydroxy- wikipedia.orgnih.govnaphthyridine-3-carbonitriles. researchgate.net This method serves as a viable alternative to the Friedländer condensation. researchgate.net

For example, the reaction of 2-aminopyridine with diethyl 2-((pyridine-2-ylamino)methylene)malonate, formed from the Gould-Jacobs reaction, can be cyclized by refluxing in diphenyl ether to produce ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. nih.gov This intermediate is then a precursor to further derivatization.

Table 1: Examples of Gould-Jacobs Reaction Analogues for 1,8-Naphthyridine Synthesis

| 2-Aminopyridine Derivative | Reagent | Product | Reference |

| 2-Aminopyridine | Diethyl ethoxymethylenemalonate | Diethyl 2-((pyridin-2-ylamino)methylene)malonate | nih.gov |

| Diethyl 2-((pyridin-2-ylamino)methylene)malonate | Heat (Diphenyl ether) | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | nih.gov |

| Aminopyridines | Ethyl 3-ethoxy-2-cyano-acrylic acid ester | 4-Hydroxy- wikipedia.orgnih.govnaphthyridine-3-carbonitriles | researchgate.net |

Meth-Cohn Synthesis

The Meth-Cohn synthesis is a method for preparing 2-chloroquinoline-3-carbaldehydes from acetanilides using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). rsc.org This reaction involves formylation and cyclization to build the quinoline ring. An adaptation of this synthesis to the 1,8-naphthyridine series would likely start from an N-acetyl-2-aminopyridine. The reaction would proceed through the formation of an N-(α-chlorovinyl)aminopyridine intermediate, which upon diformylation and cyclization would yield a 2-chloro-1,8-naphthyridine-3-carbaldehyde. While this method provides a route to 3-substituted 1,8-naphthyridines, converting the 3-carbaldehyde group to a carbonitrile would require an additional synthetic step, for example, through the formation of an oxime followed by dehydration.

Friedländer Condensation

The Friedländer condensation is one of the most direct and widely used methods for the synthesis of quinolines and, by extension, 1,8-naphthyridines. It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or cyano group. nih.govorganic-chemistry.org

For the synthesis of this compound, the key starting material is 2-aminonicotinaldehyde. Its condensation with a compound containing an activated methylene (B1212753) group, such as malononitrile, provides a direct route to the target molecule. The reaction of 2-aminonicotinaldehyde with malononitrile in the presence of a suitable catalyst leads to the formation of 2-amino-1,8-naphthyridine-3-carbonitrile, which can be subsequently deaminated if the unsubstituted derivative is desired. The use of an ionic liquid as a catalyst has been reported for the gram-scale synthesis of 1,8-naphthyridines via the Friedländer reaction, offering a greener alternative. nih.gov

A variety of catalysts can be employed for this condensation, including bases like piperidine (B6355638), potassium hydroxide (B78521), and Lewis acids. The choice of catalyst and reaction conditions can influence the yield and purity of the product.

Table 2: Examples of Friedländer Condensation for 1,8-Naphthyridine Synthesis

| 2-Amino-pyridine-aldehyde/ketone | Methylene Compound | Catalyst/Conditions | Product | Reference |

| 2-Aminonicotinaldehyde | Acetone | Choline (B1196258) hydroxide/H₂O, 50°C | 2-Methyl-1,8-naphthyridine | nih.gov |

| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | Choline hydroxide/H₂O, 50°C | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] wikipedia.orgnih.govnaphthyridine | nih.gov |

| 2-Aminonicotinaldehyde | Malononitrile | N-bromosulfonamide | 2-Amino-1,8-naphthyridine-3-carbonitrile derivatives | organic-chemistry.org |

| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] (ionic liquid), 80°C | 2,3-Diphenyl-1,8-naphthyridine | nih.gov |

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.org The analogous reaction for the synthesis of 1,8-naphthyridines would require a pyridine-based analogue of isatin, namely isatin fused with a pyridine ring (e.g., pyrido[2,3-b]pyrrole-2,3-dione). The reaction of such a compound with a carbonyl compound containing an α-methylene group would, in principle, lead to the formation of a 1,8-naphthyridine-4-carboxylic acid derivative.

Knorr Synthesis

The Knorr synthesis is a classical method that traditionally produces 2-hydroxyquinolines (quinolones) from the reaction of β-ketoanilides in the presence of a strong acid like sulfuric acid. wikipedia.org This intramolecular cyclization is a type of electrophilic aromatic substitution.

A key challenge in applying this method is the potential for competitive side reactions. The use of 2-aminopyridine derivatives can sometimes lead to the formation of pyrido[1,2-a]pyrimidines as an alternative cyclization product. acs.org

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is another foundational method in quinoline chemistry, yielding 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The reaction conditions determine the initial product: lower temperatures favor the formation of a β-aminocrotonate (kinetic product), while higher temperatures favor the anilide (thermodynamic product). The subsequent thermal cyclization of the crotonate intermediate under acidic conditions produces the 4-quinolone.

This methodology has been successfully adapted for the synthesis of 1,8-naphthyridin-4-ones. The process begins with the reaction of a 6-substituted-2-aminopyridine with a β-keto ester, such as ethyl acetoacetate (B1235776), at temperatures below 100°C. This forms a pyridyl-crotonate intermediate. An acid-catalyzed thermal cyclization of this crotonate then yields the corresponding 7-substituted-1,8-naphthyridin-4-one. ekb.eg

One documented example involves the reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 100°C. This initially forms a 2,6-dimethylpyrido[1,2-a]pyrimidin-4-one intermediate, which upon heating to high temperatures (up to 350°C) in a high-boiling point solvent like paraffin (B1166041) oil or diphenyl ether, undergoes a ring transformation to yield 2,7-dimethyl-1,8-naphthyridine-4(1H)-one. ekb.eg

| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product | Ref |

| 6-Methyl-2-aminopyridine | Ethyl acetoacetate | 1. PPA, 100°C | 2,6-Dimethylpyrido[1,2-a]pyrimidin-4-one | 2,7-Dimethyl-1,8-naphthyridine-4(1H)-one | ekb.eg |

| 2. Paraffin oil, 350°C |

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-substituted quinolines by reacting an aniline (B41778) with a β-diketone under acidic conditions. ekb.eg The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to form the quinoline ring.

This reaction has been extended to the synthesis of 1,8-naphthyridine derivatives. In this adaptation, 2,6-diaminopyridine (B39239) serves as the key starting material. Condensation of 2,6-diaminopyridine with various 1,3-diketones in the presence of polyphosphoric acid (PPA) as both a catalyst and solvent results in the formation of 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. ekb.eg The use of a diaminopyridine is crucial as it provides the necessary nucleophilic sites for the construction of the second ring of the naphthyridine system.

Niementowski Reaction

The Niementowski reaction is a method for synthesizing γ-hydroxyquinoline (quinolin-4-one) derivatives through the thermal condensation of anthranilic acids with ketones or aldehydes. wikipedia.org The reaction typically requires high temperatures (120–130°C) to proceed.

For the synthesis of the 1,8-naphthyridine skeleton, the reaction is adapted by using 2-aminonicotinic acid (the pyridine analogue of anthranilic acid) as the starting material. While specific examples leading to this compound are not prevalent, the general applicability of the Niementowski reaction is recognized as a classical route to the 1,8-naphthyridine core. ekb.eg The process involves the condensation of the aminonicotinic acid with a suitable carbonyl compound, followed by thermal cyclization to yield a 1,8-naphthyridin-4-one derivative.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydro-β-carboline or tetrahydroisoquinoline. nih.gov The reaction mechanism involves the initial formation of a Schiff base (or the corresponding iminium ion under acidic conditions), followed by an intramolecular electrophilic attack on the aromatic ring to close the new ring.

While the Pictet-Spengler reaction is a powerful tool for creating various heterocyclic systems, its application to form the 1,8-naphthyridine core is not widely reported. ekb.eg In principle, such a synthesis would require a β-(pyridin-3-yl)ethanamine as the starting material. The intramolecular cyclization would need to occur at the C-4 position of the pyridine ring. The electron-deficient nature of the pyridine ring makes this electrophilic substitution step challenging compared to the electron-rich rings (like indole (B1671886) or a dimethoxy-substituted phenyl ring) typically used in this reaction.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign, efficient, and atom-economical synthetic methods. These modern approaches often feature catalyst-free conditions, the use of green solvents like water or polyethylene (B3416737) glycol (PEG), or energy sources like microwave irradiation to reduce reaction times and environmental impact. researchgate.net

Catalyst-Free Synthesis Protocols

Catalyst-free protocols for the synthesis of this compound derivatives have been developed, offering advantages in terms of cost, simplicity, and reduced chemical waste. These methods often rely on multicomponent reactions where the reactants are brought together in a single step to generate complex products.

A prominent catalyst-free approach is a three-component condensation reaction involving a substituted 2-aminopyridine, an active methylene nitrile like malononitrile (which provides the nitrile group at the 3-position), and various aldehydes. organic-chemistry.org These reactions can be run under mild, room-temperature conditions. Another green approach involves performing the Friedländer annulation, a cornerstone of naphthyridine synthesis, under catalyst-free conditions in an eco-friendly and reusable solvent such as Polyethylene Glycol-400 (PEG-400). This method allows for shorter reaction times and good yields without the need for traditional acid or base catalysts. wikipedia.org

The table below summarizes representative examples of catalyst-free synthetic approaches to 1,8-naphthyridine derivatives.

| Reactants | Conditions | Product | Yield | Ref |

| 2-Aminonicotinaldehyde, Malononitrile, Various Aldehydes | N-bromosulfonamide (Lewis Acid), Room Temp | 2-Substituted-1,8-naphthyridine-3-carbonitriles | Good | organic-chemistry.org |

| 2-Aminonicotinaldehyde, Ethyl acetoacetate | PEG-400, Catalyst-Free | 2-Methyl-1,8-naphthyridine-3-carboxamide | Good | wikipedia.org |

| 2-Aminonicotinaldehyde, Malononitrile | PEG-400, Catalyst-Free | 2-Amino-1,8-naphthyridine-3-carbonitrile | Good | wikipedia.org |

Glycerol-Promoted Reactions

A green and sustainable approach for the synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles involves the use of glycerol (B35011) as a solvent. researchgate.net This method proceeds without a catalyst, relying on the properties of glycerol to facilitate the reaction. researchgate.net In a typical procedure, 2-aminonicotinaldehyde and malononitrile are reacted in glycerol at an elevated temperature. The optimal yield is achieved when the reaction is conducted at 80°C. researchgate.net This catalyst-free approach offers several advantages, including the use of a biodegradable and non-hazardous solvent, simple workup procedures, economic viability, and good to excellent yields. researchgate.net The methodology is characterized by its operational simplicity and reduced environmental impact. researchgate.net

Table 1: Glycerol-Promoted Synthesis of 2-Amino-1,8-naphthyridine-3-carbonitrile

| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Aminonicotinaldehyde, Malononitrile | Glycerol | 80 | Not Specified | 85 |

Solvent-Free Microwave Irradiation

Microwave-assisted solvent-free synthesis has emerged as a rapid and efficient method for preparing 1,8-naphthyridine derivatives. This technique often involves the Friedlander condensation of 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group. One such approach utilizes ammonium (B1175870) acetate (B1210297) as a catalyst under solvent-free microwave irradiation, affording 1,8-naphthyridines in high yields (80-92%) within a short reaction time of 2-5 minutes. niscpr.res.inniscpr.res.in This method is considered environmentally friendly due to the absence of a solvent and the use of a benign reagent. niscpr.res.in

Another example of this methodology employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the Friedlander condensation under solvent-free microwave conditions. This procedure also provides good yields (74-86%) of 1,8-naphthyridines in a matter of minutes, highlighting the efficiency of microwave-assisted synthesis. tsijournals.com

Table 2: Solvent-Free Microwave Irradiation Synthesis of 1,8-Naphthyridines

| Entry | Reactants | Catalyst | Power (W) | Time (min) | Yield (%) |

| 1 | 2-Aminonicotinaldehyde, various active methylene compounds | Ammonium Acetate | 400 | 2-5 | 80-92 niscpr.res.in |

| 2 | 2-Aminonicotinaldehyde, various active methylene compounds | DABCO | 600 | Not Specified | 74-86 tsijournals.com |

Catalyzed Reactions

Catalysis plays a crucial role in the synthesis of 1,8-naphthyridine-3-carbonitriles, with various types of catalysts being employed to enhance reaction rates, improve yields, and control selectivity.

Lewis Acid Catalysis

Lewis acids are effective catalysts for the synthesis of 1,8-naphthyridines, promoting the key bond-forming steps in the reaction sequence.

Bismuth(III) Nitrate (B79036) Pentahydrate: An efficient and environmentally friendly multicomponent synthesis of substituted 1,8-naphthyridines is achieved using bismuth(III) nitrate pentahydrate [Bi(NO₃)₃·5H₂O] as a catalyst. nih.gov This one-pot synthesis is conducted under solvent-free microwave irradiation, combining the advantages of Lewis acid catalysis with the speed of microwave heating. nih.gov The reaction proceeds with short reaction times and provides high yields of the desired products. A key advantage of this method is the reusability of the catalyst, which can be recovered and used in subsequent reactions without a significant loss of activity. nih.gov

Ceric Ammonium Nitrate: Ceric ammonium nitrate (CAN) is another effective Lewis acid catalyst for the synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles. The reaction is typically carried out under solvent-free conditions, providing a green and efficient route to these compounds. The use of CAN as a catalyst in a multicomponent reaction of an aldehyde, malononitrile, and an aminopyridine derivative leads to the formation of the 1,8-naphthyridine core.

Table 3: Lewis Acid Catalyzed Synthesis of this compound Derivatives

| Entry | Reactants | Catalyst | Conditions | Time | Yield (%) |

| 1 | 2-Aminopyridine, Aromatic Aldehyde, Malononitrile | Bi(NO₃)₃·5H₂O | Solvent-free, Microwave | Short | High nih.gov |

| 2 | Aldehyde, Malononitrile, Aminopyridine | Ceric Ammonium Nitrate | Solvent-free | Not Specified | Not Specified |

Brønsted Acid/Base Catalysis

Brønsted acids and bases are also widely used to catalyze the synthesis of 1,8-naphthyridine derivatives, often by activating the reactants or facilitating key proton transfer steps.

DAHP: While the outline mentions 1,3-diamino-2-hydroxypropane (DAHP) as a potential Brønsted acid/base catalyst, specific research findings detailing its use in the synthesis of this compound were not prominently available in the searched literature.

Piperidine: Piperidine is a commonly used base catalyst in the synthesis of precursors for this compound derivatives. For instance, it is used in the preparation of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile (B1312659) from 2-aminonicotinaldehyde and ethyl cyanoacetate (B8463686) under solvent-free conditions. nih.gov This intermediate is then used in subsequent steps to synthesize more complex 1,8-naphthyridine derivatives. nih.gov

Ammonium Metavanadate: An efficient method for the synthesis of 1,8-naphthyridine derivatives employs ammonium metavanadate (NH₄VO₃) as a catalyst. jetir.org This one-pot, three-component reaction of an aromatic aldehyde, 2-aminopyridine, and malononitrile is carried out at room temperature. jetir.org The use of methanol (B129727) as a solvent provides the best results, with yields reaching up to 89% in a relatively short reaction time of 2 hours. jetir.org This method is notable for its mild reaction conditions and excellent yields. jetir.org

Table 4: Brønsted Acid/Base Catalyzed Synthesis of 1,8-Naphthyridine Derivatives

| Entry | Reactants | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 2-Aminonicotinaldehyde, Ethyl Cyanoacetate | Piperidine | Solvent-free | Not Specified | Not Specified nih.gov |

| 2 | 4-Chlorobenzaldehyde, 2-Aminopyridine, Malononitrile | NH₄VO₃ (10 mol%) | Methanol | 2.0 | 89 jetir.org |

| 3 | Benzaldehyde, 2-Aminopyridine, Malononitrile | NH₄VO₃ (10 mol%) | Methanol | 3.0 | 81 jetir.org |

| 4 | 4-Methoxybenzaldehyde, 2-Aminopyridine, Malononitrile | NH₄VO₃ (10 mol%) | Methanol | 2.0 | 85 jetir.org |

| 5 | 4-Methylbenzaldehyde, 2-Aminopyridine, Malononitrile | NH₄VO₃ (10 mol%) | Methanol | 2.3 | 84 jetir.org |

| 6 | 4-Nitrobenzaldehyde, 2-Aminopyridine, Malononitrile | NH₄VO₃ (10 mol%) | Methanol | 2.0 | 89 jetir.org |

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules.

Phenylboronic Acid: A convenient one-pot synthesis of 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile derivatives has been developed using phenylboronic acid as a catalyst. jetir.orgjetir.org This multicomponent reaction between 2-aminopyridine, an aromatic aldehyde, and malononitrile proceeds at room temperature. jetir.orgjetir.org The study of various solvents revealed that ethanol (B145695) provides the most satisfactory yield (88%). jetir.org The optimized conditions involve using 10 mol% of the catalyst. jetir.org This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. jetir.orgjetir.org

3-Nitrophenylboronic Acid: The use of 3-nitrophenylboronic acid as a catalyst for the synthesis of 2-amino- niscpr.res.innih.govnaphthyridine-3-carbonitrile has been reported as a mild catalytic condition. However, detailed research findings, including reaction conditions and yields, were not available in the searched literature.

Table 5: Phenylboronic Acid Catalyzed Synthesis of 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitriles

| Entry | Aromatic Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Phenylboronic Acid (10) | Ethanol | 2.5 | 92 |

| 2 | 4-Fluorobenzaldehyde | Phenylboronic Acid (10) | Ethanol | 3.0 | 90 |

| 3 | 4-Bromobenzaldehyde | Phenylboronic Acid (10) | Ethanol | 2.5 | 88 |

| 4 | 4-Methylbenzaldehyde | Phenylboronic Acid (10) | Ethanol | 2.0 | 94 |

| 5 | 4-Methoxybenzaldehyde | Phenylboronic Acid (10) | Ethanol | 2.0 | 95 |

| 6 | Benzaldehyde | Phenylboronic Acid (10) | Ethanol | 3.0 | 88 |

| 7 | 3-Nitrobenzaldehyde | Phenylboronic Acid (10) | Ethanol | 2.0 | 86 |

| 8 | 4-Nitrobenzaldehyde | Phenylboronic Acid (10) | Ethanol | 2.0 | 85 |

| 9 | 2-Chlorobenzaldehyde | Phenylboronic Acid (10) | Ethanol | 3.5 | 82 |

| 10 | 2,4-Dichlorobenzaldehyde | Phenylboronic Acid (10) | Ethanol | 3.0 | 84 |

Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate chemical reactions, providing a green and sustainable synthetic approach.

(Mes-Acr-Me)⁺ClO₄⁻: A novel, four-component, one-pot green synthesis of biologically active 1,8-naphthyridines is catalyzed by 9-Mesityl-10-methylacridinium perchlorate (B79767) [(Mes-Acr-Me)⁺ClO₄⁻] under visible light. researchgate.netuclan.ac.uk This reaction involves a diverse aromatic aldehyde, malononitrile, a 4-hydroxy substituted 1,6-dimethylpyridin-2(1H)-one, and a corresponding aniline in ethanol. researchgate.netuclan.ac.uk The reaction is irradiated with a 24 W blue LED at 26 °C. researchgate.netuclan.ac.uk This metal-free methodology is noted for its excellent yields, shorter reaction durations, and straightforward extraction process without the need for column chromatography. researchgate.netuclan.ac.uk

Table 6: (Mes-Acr-Me)⁺ClO₄⁻ Catalyzed Photoredox Synthesis of 1,8-Naphthyridine-3-Carbonitriles

| Entry | Reactants | Catalyst | Light Source | Solvent | Time (h) | Yield (%) |

| 1 | Aromatic Aldehyde, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one, Aniline | (Mes-Acr-Me)⁺ClO₄⁻ | 24 W Blue LED | Ethanol | Not Specified | Excellent |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly valued for their ability to generate complex molecules in a single step from three or more starting materials, embodying principles of atom economy and procedural simplicity. kthmcollege.ac.in The synthesis of 2-amino-1,8-naphthyridines with various substitutions has been effectively achieved through an MCR involving substituted aromatic aldehydes, 2-aminopyridine, and either malononitrile or a cyanoacetate ester. kthmcollege.ac.in This approach is noted for producing moderate to high yields. kthmcollege.ac.in

Another MCR strategy involves the reaction of an aromatic aldehyde, the malononitrile dimer, and an enehydrazinoketone in the presence of piperidine, which leads to 1,8-naphthyridine derivatives in yields ranging from 65–90%. kthmcollege.ac.in Furthermore, a three-component reaction between 2-aminonicotinaldehyde, Meldrum's acid, and various alcohols, catalyzed by anhydrous FeCl3, yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates. kthmcollege.ac.in The reaction of aromatic aldehydes, malononitrile, and aliphatic amines can also lead to diverse pyridine derivatives, highlighting the versatility of MCRs. jlu.edu.cn

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enable reactions under milder conditions compared to conventional heating. This method has been successfully applied to the synthesis of various 1,8-naphthyridine derivatives.

For instance, 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles have been prepared using microwave irradiation, which significantly reduces reaction times compared to conventional heating methods. nih.gov The synthesis of 2-aryl-1,8-naphthyridines starting from 2-aminonicotinaldehyde has also been shown to be highly efficient under microwave conditions. researchgate.net

A notable solvent-free application involves the DABCO-catalyzed Friedländer condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group. tsijournals.com This microwave-assisted, solvent-free approach not only provides good yields of 1,8-naphthyridines but also aligns with the principles of green chemistry by minimizing waste and energy consumption. tsijournals.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminonicotinaldehyde, Active Methylene Compound | DABCO, Microwave, Solvent-free | 1,8-Naphthyridine derivatives | 74-86% | tsijournals.com |

| 2-Aminonicotinaldehyde, Carbonyl Partners | Water, Choline Hydroxide | Substituted 1,8-Naphthyridines | High | rsc.orgacs.org |

| Substituted 2-Aminopyridines, Diethylmalonates | Microwave, Solvent-free, Catalyst-free | 2,4-Dihydroxy-1,8-naphthyridines | Not specified | researchgate.net |

Solvent-Free Conditions and Solid-State Synthesis

In the quest for more environmentally friendly synthetic methods, solvent-free and solid-state reactions have gained prominence. These techniques reduce pollution and can sometimes lead to different reactivity and selectivity compared to solution-phase synthesis.

The synthesis of 1,8-naphthyridine-3-carbonitriles has been achieved under solvent-free conditions using ceric ammonium nitrate as a catalyst. researchgate.net This method is praised for being chromatography-free, atom-economic, and affording excellent yields in a shorter time. researchgate.net Another example is the preparation of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile from 2-aminonicotinaldehyde and ethyl cyanoacetate with piperidine as a catalyst under solvent-free conditions. nih.gov

The Friedländer reaction, a cornerstone for quinoline and naphthyridine synthesis, has also been adapted to solvent-free conditions. nih.govacs.org For instance, the use of basic ionic liquids like [Bmmim][Im] as both catalyst and solvent at 80 °C provides a green method for synthesizing 1,8-naphthyridyl derivatives. nih.govacs.org Additionally, eco-friendly solid-state synthesis has been employed for preparing 1,8-naphthyridine-5-aryl-1,3,4-oxadiazole derivatives. dntb.gov.ua

| Reaction Type | Catalyst/Conditions | Key Features | Reference |

| Friedländer Reaction | Basic Ionic Liquids (e.g., [Bmmim][Im]), 80°C | Green method, catalyst reusable | nih.govacs.org |

| Knoevenagel Condensation | Ceric Ammonium Nitrate, Solvent-free | Chromatography-free, atom-economic, high yield | researchgate.net |

| Condensation | Piperidine, Solvent-free | Direct formation of the naphthyridine core | nih.gov |

| Solid-State Synthesis | Not specified | Eco-friendly | dntb.gov.ua |

Key Reaction Types and Precursors for this compound Formation

The construction of the this compound core relies on several key chemical transformations and strategically chosen precursor molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a weak base. wikipedia.org This reaction is instrumental in the synthesis of many heterocyclic systems, including 1,8-naphthyridines.

In the context of this compound synthesis, the Knoevenagel condensation is often the initial step. For example, the reaction between an aromatic aldehyde and malononitrile produces a benzylidenemalononitrile (B1330407) derivative. bhu.ac.in This intermediate can then undergo further reactions to form the final naphthyridine ring. The reaction is versatile and can be catalyzed by various catalysts, including ammonium acetate, bhu.ac.in and can even be performed under solvent-free or microwave conditions. bhu.ac.inlookchem.com The mechanism generally involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. nih.gov

Reactions Involving 2-Aminopyridine and Malononitrile

The reaction between a substituted 2-aminopyridine and malononitrile (or its derivatives like cyanoacetates) is a common and direct route to forming the 1,8-naphthyridine ring system. A one-pot, three-component reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation can produce highly functionalized pyridines. mdpi.com

A facile, single-step synthesis of 1,8-naphthyridine derivatives in good yields can be achieved at room temperature through a three-component condensation of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes. organic-chemistry.org This reaction is promoted by an N-bromosulfonamide which acts as a Lewis acid. organic-chemistry.org

Cyclization of Amino-Substituted Pyridines with Carbonyl Compounds

The cyclization of an amino-substituted pyridine bearing a suitable ortho-functional group with a carbonyl compound is a critical step in many synthetic routes to 1,8-naphthyridines. The Friedländer annulation is a classic example, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. rsc.orgnih.gov

Specifically, the reaction of 2-aminonicotinaldehyde with various carbonyl compounds is a widely used method. tsijournals.comrsc.org For instance, its reaction with ethyl cyanoacetate in the presence of piperidine under solvent-free conditions yields 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile. nih.gov A greener version of the Friedländer reaction has been developed using water as the solvent and a catalytic amount of LiOH. kthmcollege.ac.in Another approach utilizes choline hydroxide as a metal-free, non-toxic catalyst in water for the gram-scale synthesis of 1,8-naphthyridines. acs.orgnih.gov

| Precursor 1 | Precursor 2 | Reaction Type | Product Core | Reference |

| 2-Aminonicotinaldehyde | Ethyl Cyanoacetate | Condensation/Cyclization | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | nih.gov |

| 2-Aminopyridine | Malononitrile/Aldehyde | Multicomponent Condensation | 2-Amino-1,8-naphthyridine | kthmcollege.ac.inorganic-chemistry.org |

| 2-Aminonicotinaldehyde | Carbonyl compound with α-methylene group | Friedländer Annulation | Substituted 1,8-Naphthyridine | tsijournals.comrsc.org |

Grignard Reaction Approaches to Functionalized 1,8-Naphthyridines

The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for introducing a wide range of substituents onto the naphthyridine framework. While direct application to this compound is a specific area of research, analogous strategies on related naphthyridine isomers demonstrate the utility of this approach.

A notable example is the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. nih.gov This method utilizes the addition of various Grignard reagents to a 4-amino-2-chloronicotinonitrile (B6590771) precursor. The process unfolds through a sequence of addition, acidolysis, and cyclocondensation to yield the desired functionalized naphthyridinone. nih.gov This approach is robust and scalable, proving its applicability for creating a library of derivatives. nih.govmdpi.com

The reaction demonstrates good compatibility with a variety of Grignard reagents, allowing for the introduction of both aryl and alkyl groups at the 3-position of the naphthyridine scaffold. mdpi.com The substituents on the Grignard reagent's benzene (B151609) ring generally have a minimal impact on the reaction yields, with the exception of some sterically hindered variants like those with an ortho-fluorine. mdpi.com This methodology highlights the potential of Grignard reagents to systematically modify the naphthyridine core, enabling the exploration of structure-activity relationships in drug discovery programs.

Table 1: Scope of Grignard Reagents in the Synthesis of Naphthyridin-4-one Derivatives mdpi.com

| Entry | Grignard Reagent (RMgX) | Product (3-substituted-...) | Yield (%) |

| 1 | 4-Fluorophenylmagnesium bromide | 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one | 72 |

| 2 | 4-Chlorophenylmagnesium bromide | 5-Chloro-3-(4-chlorophenyl)-1,6-naphthyridin-4(1H)-one | 61 |

| 3 | 4-Methylphenylmagnesium chloride | 5-Chloro-3-(p-tolyl)-1,6-naphthyridin-4(1H)-one | 80 |

| 4 | 3-Methylphenylmagnesium chloride | 5-Chloro-3-(m-tolyl)-1,6-naphthyridin-4(1H)-one | 62 |

| 5 | Isopropylmagnesium chloride | 5-Chloro-3-isopropyl-1,6-naphthyridin-4(1H)-one | 74 |

Suzuki-Coupling Reaction in 1,8-Naphthyridine Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.gov Its significance in the synthesis of 1,8-naphthyridine derivatives is profound, offering a mild and highly tolerant method for introducing aryl and heteroaryl moieties. researchgate.netresearchgate.net The reaction typically involves the coupling of a halo-naphthyridine with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. youtube.comyoutube.com

Research has demonstrated the successful Suzuki coupling of 4-halo-1,8-naphthyridin-2(1H)-ones with a variety of arylboronic acids. researchgate.net This reaction provides a direct route to a diverse range of 4-aryl-1,8-naphthyridin-2(1H)-ones. researchgate.net Similarly, 2-iodo-1,5-naphthyridine (B12962786) has been effectively coupled with numerous aromatic and heteroaromatic boronic acids, furnishing the desired products in high yields. researchgate.net

The efficiency of the Suzuki coupling is greatly enhanced by the use of bulky and electron-rich phosphine (B1218219) ligands on the palladium catalyst, which improves both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov This has expanded the scope of the reaction to include less reactive coupling partners like aryl chlorides. nih.gov The mild conditions and high functional group tolerance make the Suzuki coupling an indispensable tool for the late-stage functionalization of complex molecules, including derivatives of this compound. nih.gov

Table 2: Examples of Suzuki Coupling in Naphthyridine Synthesis researchgate.net

| Entry | Halide | Boronic Acid | Product | Yield (%) |

| 1 | 2-Iodo-1,5-naphthyridine | 4-Methylphenylboronic acid | 2-(p-Tolyl)-1,5-naphthyridine | High |

| 2 | 2-Iodo-1,5-naphthyridine | 3-Methylphenylboronic acid | 2-(m-Tolyl)-1,5-naphthyridine | High |

| 3 | 2-Iodo-1,5-naphthyridine | 4-Ethylphenylboronic acid | 2-(4-Ethylphenyl)-1,5-naphthyridine | High |

| 4 | 2-Iodo-1,5-naphthyridine | 2-Naphthylboronic acid | 2-(Naphthalen-2-yl)-1,5-naphthyridine | High |

Cascade and Tandem Reactions for Annulated Systems

Cascade and tandem reactions provide an elegant and efficient pathway to construct complex, polycyclic molecules from simple starting materials in a single operation. These reactions, which involve a sequence of intramolecular or intermolecular transformations, are particularly valuable for building annulated systems fused to the 1,8-naphthyridine core.

One innovative approach involves a rhodium-catalyzed cascade oxidative annulation. acs.orgnih.gov For instance, the reaction of benzoylacetonitrile (B15868) with internal alkynes, driven by a rhodium catalyst and a copper oxidant, leads to the formation of substituted naphtho[1,8-bc]pyrans. acs.orgnih.gov This process occurs through a sequential cleavage of C(sp²)-H/C(sp³)-H and C(sp²)-H/O-H bonds, demonstrating a highly regioselective transformation. nih.gov

Another powerful strategy is the intermolecular cascade annulation for the synthesis of dihydrobenzo[b] rsc.orgnih.govnaphthyridines fused with a pyrrolidinetrione ring system. nih.gov This metal-free reaction proceeds through an initial 1,4-Michael addition followed by a cascade involving an aniline fragment transfer and an SNAr process. nih.gov The ability to construct such intricate molecular architectures under mild conditions and with high functional group tolerance highlights the synthetic power of cascade reactions. nih.gov These methodologies open avenues to novel heterocyclic systems based on the 1,8-naphthyridine framework, which are of interest for their potential as fluorescent dyes and other applications. acs.orgnih.gov

Molecular Hybridization Strategies for this compound Derivatives

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single new hybrid compound. The goal is to create a molecule with enhanced affinity, better efficacy, or a novel mechanism of action. The this compound scaffold is an attractive core for applying this strategy due to its versatile synthesis and broad biological activity. researchgate.nettandfonline.com

A significant body of research focuses on the design and synthesis of this compound derivatives through molecular hybridization. rsc.orgresearchgate.netnih.gov In one such study, two series of hybrid compounds, designated ANC and ANA, were synthesized. rsc.orgresearchgate.net The synthesis involved linking various substituted anilines and N-phenylacetamides to the this compound core via a piperazine (B1678402) linker. nih.govresearchgate.net

For example, the synthesis of the target compounds 2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANC series) was achieved by reacting an intermediate with substituted anilines. nih.govresearchgate.net Similarly, the ANA series, 2-(4-(3-cyano-1,8-naphthyridin-2-yl) piperazin-1-yl)-N-phenylacetamide, resulted from the reaction with substituted N-phenylacetamides. nih.gov Another notable hybrid, ANA-12, was formed through an acid-amine coupling of the piperazine-substituted naphthyridine with 5-nitrofuran-2-carboxylic acid. nih.gov These studies underscore the potential of molecular hybridization to generate novel this compound derivatives with tailored properties. rsc.orgnih.gov

Table 3: Selected Hybrid Derivatives of this compound nih.gov

| Compound ID | Series | Key Coupled Fragment | Synthetic Approach |

| ANC 1-14 | ANC | Substituted Anilines | Reaction with 2-(4-(2-chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

| ANA 1-11 | ANA | Substituted N-phenylacetamides | Reaction with 2-(4-(2-chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

| ANA-12 | ANA | 5-Nitrofuran-2-carboxylic acid | Acid-amine coupling with 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

Chemical Transformations and Derivatization of 1,8 Naphthyridine 3 Carbonitrile Scaffolds

Functional Group Interconversions on the Naphthyridine Ring System

The reactivity of the nitrile group and other positions on the 1,8-naphthyridine (B1210474) ring allows for a variety of functional group interconversions, providing pathways to diverse derivatives such as amides, carboxylic acids, and amines. These transformations are fundamental in creating analogues with altered electronic and steric properties, which can significantly impact their biological activity.

The hydrolysis of nitriles is a common method to access the corresponding amides and carboxylic acids. While the reaction can be catalyzed by either acid or base, controlling the conditions is crucial to achieve the desired product. stackexchange.comchemistrysteps.comlibretexts.org For instance, the conversion of nitriles to amides can be achieved under milder conditions, as harsh acidic or basic conditions tend to favor the formation of the carboxylic acid. chemistrysteps.com In the context of the 1,8-naphthyridine scaffold, the synthesis of 1,8-naphthyridine-3-carboxamide derivatives has been reported, often starting from the corresponding carboxylate, which can be prepared through various synthetic routes. ijpsr.comnih.gov

A significant functional group interconversion is the reduction of the nitrile to a primary amine. This transformation introduces a basic center and a flexible side chain, which can be pivotal for biological interactions. The reduction of 2-amino- rsc.orgnih.govnaphthyridine-3-carbonitrile to the corresponding aminomethyl derivative can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.comlumenlearning.commasterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Amino- rsc.orgnih.govnaphthyridine-3-carbonitrile | 1. LiAlH₄ | 2-Amino-3-(aminomethyl)-1,8-naphthyridine | rsc.org |

| 1-Ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Substituted anilines | 1-Ethyl-4-oxo-N-substituted-1,4-dihydro-1,8-naphthyridine-3-carboxamide | ijpsr.com |

| Nitriles in general | TFA-H₂SO₄ mixture | Amides | researchgate.net |

| Nitriles in general | Dilute HCl, heat | Carboxylic acids | libretexts.org |

Introduction of Heteroaromatic and Aliphatic Substituents

The introduction of various substituents onto the 1,8-naphthyridine-3-carbonitrile core is a key strategy for modulating its biological profile. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for this purpose, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. organic-chemistry.orgnih.govyoutube.comnih.govrsc.orgresearchgate.net

The 2-position of the 1,8-naphthyridine ring is a common site for substitution. For instance, 2-chloro-1,8-naphthyridine-3-carbonitrile (B1352722) can serve as a versatile intermediate. It can undergo nucleophilic substitution with various amines, including substituted anilines and piperazine (B1678402) derivatives, to yield a library of 2-substituted analogues. rsc.orgrsc.org The Suzuki-Miyaura coupling of a halo-substituted 1,8-naphthyridine with a variety of boronic acids provides access to derivatives with aryl and heteroaryl appendages. nih.gov Similarly, the Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups. organic-chemistry.org

The synthesis of 7-aryl-1,8-naphthyridines has also been achieved through the addition of arylboronic acids to 1,8-naphthyridine N-oxides, showcasing another avenue for C-C bond formation on this scaffold. nih.gov

Table 2: Introduction of Substituents on the 1,8-Naphthyridine Scaffold

| Starting Material | Reagent/Catalyst System | Reaction Type | Product | Reference |

| 2-Chloro-1,8-naphthyridine-3-carbonitrile intermediate | Substituted anilines, Na₂CO₃, KI, DMF | Nucleophilic Aromatic Substitution | 2-(Substituted anilino)-1,8-naphthyridine-3-carbonitriles | rsc.orgrsc.org |

| 2-Chloro-1,8-naphthyridine-3-carbonitrile intermediate | N-Boc-piperazine, DMF; then HCl/dioxane | Nucleophilic Aromatic Substitution | 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | rsc.org |

| Aryl halides | Amines, Palladium catalyst, Ligand (e.g., XPhos) | Buchwald-Hartwig Amination | Aryl amines | organic-chemistry.org |

| Aryl bromides | Arylboronic acids, Palladium catalyst, Base | Suzuki-Miyaura Coupling | Biaryl ketones (via carbonylation) | nih.gov |

| 1,8-Naphthyridine N-oxide | Arylboronic acids | Addition | 7-Aryl-1,8-naphthyridines | nih.gov |

Annulation Reactions Leading to Fused Naphthyridine Systems

Annulation reactions, where a new ring is fused onto the existing this compound framework, lead to the formation of complex, polycyclic heterocyclic systems. These reactions significantly expand the chemical space and can lead to compounds with novel biological properties.

A prominent example is the synthesis of pyrimido[4,5-b] rsc.orgnih.govnaphthyridines. These can be prepared through the cyclization of 2-acetamido-1,8-naphthyridine-3-carboxamides. rsc.org Another approach involves the reaction of 2-amino-1,8-naphthyridines with various reagents. rsc.org The synthesis of related fused systems like hexahydrobenzo[b]pyrimido[4,5-h] rsc.orgnih.govnaphthyridines has also been reported, showcasing the versatility of annulation strategies. nih.gov

Furthermore, the this compound scaffold can be utilized to construct other fused heterocyclic systems. For instance, the synthesis of novel oxazolo[5,4-b]pyridine (B1602731) and thiazolo[5,4-b]pyridine (B1319707) derivatives has been explored, although not always starting directly from the 3-carbonitrile derivative. ijpsr.comrsc.org The general strategies employed in the synthesis of these and other fused systems like pyrazolo[3,4-b]quinolines and benzo[b] rsc.orgnih.govnaphthyridines often involve multicomponent reactions or tandem cyclization processes.

Table 3: Annulation Reactions for Fused Naphthyridine Systems

| Starting Material/Precursor | Reaction/Reagents | Fused System | Reference |

| 2-Acetamido-1,8-naphthyridine-3-carboxamides | Thermal cyclization | Pyrimido[4,5-b] rsc.orgnih.govnaphthyridines | rsc.org |

| Allylaminopyrimidinealdehydes and anilines | Intramolecular hetero-Diels-Alder reaction | Hexahydrobenzo[b]pyrimido[4,5-h] rsc.orgnih.govnaphthyridines | nih.gov |

| 3,5-Dibenzylidenepiperidin-4-one and 2,6-diaminopyrimidin-4(3H)-one | Microwave irradiation in glycol | Pyrimido[4,5-b] rsc.orgnih.govnaphthyridines | nih.gov |

| 5-Bromo-3-hydroxy-2-aminopyridine and 4-cyanobenzoic acid | PPSE or PPA | Oxazolo[4,5-b]pyridines | rsc.org |

| 2-Aminonicotinonitrile and ketones/aldehydes | Friedländer Annulation | Substituted 1,8-Naphthyridines | organic-chemistry.orgrsc.org |

Structure Activity Relationship Sar Studies of 1,8 Naphthyridine 3 Carbonitrile Derivatives

Influence of Substituents at N-1, C-2, C-4, C-7, and Other Positions on Biological Activity

The substitution pattern on the 1,8-naphthyridine (B1210474) core is a critical determinant of biological activity, with modifications at positions C-2 and C-7 being particularly significant.

C-2 Position: The C-2 position is a common site for modification to explore new therapeutic activities. A significant study involved the synthesis of two series of 1,8-naphthyridine-3-carbonitrile derivatives, designated ANC and ANA, to evaluate their anti-mycobacterial potential against Mycobacterium tuberculosis H37Rv. nih.govrsc.orgbohrium.com In this research, a piperazine (B1678402) ring was maintained as a linker at the C-2 position. The ANA series generally featured N-phenylacetamide groups attached to the piperazine, while the ANC series had substituted anilines.

The most potent compound identified was ANA-12 (2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile), which exhibited a remarkable anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.govrsc.org This highlights the favorable contribution of the 5-nitrofuran heteroaromatic ring. In contrast, derivatives with substituted anilines (ANC series) or other N-phenylacetamides (ANA series) showed moderate to weak activity. For instance, compounds ANC-2 , ANA-1 , ANA-6 , ANA-7 , ANA-8 , and ANA-10 displayed moderate activity with MIC values of 12.5 µg/mL. rsc.org This suggests that the specific nature of the terminal aromatic or heteroaromatic ring attached to the C-2 piperazine linker is a key driver of potency.

C-7 Position: Modifications at the C-7 position have been shown to influence the cytotoxic properties of 1,8-naphthyridine derivatives. Research into antitumor agents has indicated that introducing different substituents at this position can modulate activity against various cancer cell lines. For example, studies on 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, a related scaffold, demonstrated that substitutions at C-7 are crucial for potent anticancer activity. nih.gov Similarly, for 1,8-naphthyridine-3-carboxamides, alterations at the C-7 position, along with changes at N-1, were found to result in moderate cytotoxicity against murine P388 leukemia cells. tandfonline.com

N-1 Position: The N-1 position is another key site for substitution. In many related 1,8-naphthyridine-based therapeutic agents, such as those targeting topoisomerase II, the substituent at N-1 plays a vital role in the compound's interaction with the enzyme-DNA complex. tandfonline.com For instance, the presence of a propargyl group at N-1 in certain 1,8-naphthyridine-3-carboxamide derivatives was explored for its contribution to anticancer and anti-inflammatory activities.

The following table summarizes the anti-mycobacterial activity of selected C-2 substituted this compound derivatives. rsc.org

| Compound | C-2 Substituent (via piperazine linker) | Biological Activity (MIC in µg/mL) |

| ANA-12 | 5-Nitrofuran-2-carbonyl | 6.25 |

| ANA-7 | 4-Nitrophenylacetamide | 12.5 |

| ANA-8 | 3-Nitrophenylacetamide | 12.5 |

| ANA-10 | 4-(Trifluoromethyl)phenylacetamide | 12.5 |

| ANC-4 | 4-Ethylaniline | 12.5 |

| ANA-3 | 3,4-Dimethylphenylacetamide | >50 |

Impact of Heterocyclic Ring Fusions on Bioactivity

Fusing an additional heterocyclic ring to the 1,8-naphthyridine framework creates a more complex, rigid, and planar polycyclic system, which can significantly alter the molecule's biological profile. This strategy has been employed to develop compounds with novel or enhanced therapeutic properties.

One notable example is the fusion of a triazole ring, leading to nih.govrsc.orgnih.govtriazolo[4,3-a] nih.govresearchgate.netnaphthyridine derivatives. These compounds have been reported to exhibit significant analgesic and anti-inflammatory properties. researchgate.net The fusion of the five-membered triazole ring alters the electronic distribution and steric profile of the parent naphthyridine, allowing it to interact with different biological targets or with the same targets in a different manner. The synthesis of naphthyridines possessing a 1,2,3-triazole ring as a substituent has also been investigated, with some derivatives showing potent analgesic activity. nih.gov

Furthermore, the development of triazolo nih.govresearchgate.netnaphthyridine-thiazole hybrids has yielded compounds with promising anticancer and antimicrobial activities. researchgate.net Fusing an imidazo (B10784944) ring to form imidazo[1,2-a] nih.govresearchgate.netnaphthyridine derivatives has also been shown to produce compounds with good antibacterial and antifungal activity. researchgate.net Other research has focused on synthesizing various heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles incorporated into the 1,8-naphthyridine scaffold. emarefa.net The fusion of a pyrazole (B372694) ring, for example, has led to the discovery of pyrazolo-naphthyridine derivatives with noteworthy antiproliferative activity against cancer cells. nih.gov

These examples demonstrate that the fusion of five-membered heterocyclic rings like triazole, imidazole, pyrazole, and oxadiazole to the 1,8-naphthyridine core is a valid strategy for expanding the chemical space and discovering derivatives with diverse biological activities, ranging from anticancer to analgesic and antimicrobial effects.

Steric and Electronic Effects of Functional Groups on Target Interactions

The interaction between a small molecule like a this compound derivative and its biological target is governed by a combination of steric and electronic effects. These factors dictate the binding affinity and specificity of the compound.

Electronic Effects: The electronic nature of the substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a fundamental role. EWGs, such as nitro (–NO₂) or trifluoromethyl (–CF₃) groups, can significantly influence a molecule's biological activity. For example, in the ANA series of anti-mycobacterial compounds, derivatives with EWGs on the terminal phenyl ring (e.g., ANA-7 , ANA-8 , ANA-10 ) displayed good activity (MIC = 12.5 µg/mL). rsc.org The most potent compound, ANA-12 , contains a 5-nitrofuran moiety, where the nitro group is a powerful EWG. rsc.org These groups can enhance interactions with biological targets by increasing the electrophilicity of the molecule, facilitating favorable interactions with nucleophilic residues in an enzyme's active site. rsc.org Conversely, derivatives with electron-donating alkyl groups, such as the 3,4-dimethyl substitution in ANA-3 , showed weaker anti-TB activity. rsc.org

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and functional groups and how their size and shape affect interactions with a target. The bulkiness of a substituent can either promote or hinder the optimal orientation of the molecule within a binding pocket. If a substituent is too large, it may cause steric clashes, preventing the molecule from binding effectively. Conversely, a bulky group might establish beneficial van der Waals interactions that enhance binding affinity. The specific impact of steric bulk is highly dependent on the topology of the target's active site. The systematic variation of substituent size is a key component of SAR studies to probe the spatial constraints of a binding site and optimize molecular fit for improved biological activity.

Biological and Medicinal Chemistry Research of 1,8 Naphthyridine 3 Carbonitrile Derivatives

Antimicrobial and Antibacterial Activities

Nitrogen-containing heterocycles, such as 1,8-naphthyridine (B1210474) derivatives, have demonstrated notable antimicrobial properties, making them promising candidates for the development of new drugs to combat the rise of bacterial resistance. nih.govnih.gov

The antibacterial efficacy of 1,8-naphthyridine-3-carbonitrile derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Studies have shown varied results, with some derivatives exhibiting direct antibacterial action while others demonstrate a synergistic effect, enhancing the activity of existing antibiotics. nih.govnih.gov

For instance, certain synthesized 2-substituted-1,8-naphthyridine derivatives showed inhibitory activity against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis. researchgate.net In one study, a series of 1,8-naphthyridine derivatives were tested against S. aureus, B. cereus, E. coli, K. pneumoniae, and P. aeruginosa. nih.gov While some compounds showed activity, they were generally less potent than the standard tetracycline. nih.gov Another study reported that hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring were active against B. subtilis, S. aureus, E. coli, and P. aeruginosa. nih.gov

However, some research indicates that certain 1,8-naphthyridine derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, possess no clinically relevant direct antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ≥ 1.024 µg/mL against multi-resistant strains of E. coli, S. aureus, and P. aeruginosa. nih.govnih.gov Despite this, these compounds were found to potentiate the activity of fluoroquinolone antibiotics like norfloxacin, ofloxacin, and lomefloxacin, significantly reducing their MICs and indicating a synergistic relationship. nih.govnih.govresearchgate.net

The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of essential bacterial enzymes, DNA gyrase (also known as topoisomerase II) and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, recombination, and repair. researchgate.net By inhibiting their function, these compounds block DNA replication, leading to uncontrolled synthesis of messenger RNA and proteins, which ultimately results in bacterial cell death. nih.govresearchgate.net

This mechanism is shared with the fluoroquinolone class of antibiotics, which were developed from the 1,8-naphthyridine prototype, nalidixic acid. nih.govmdpi.com Molecular docking studies have confirmed that 1,8-naphthyridine derivatives can bind to and inhibit DNA gyrase and topoisomerase IV in a manner similar to fluoroquinolones. nih.govresearchgate.net This shared mechanism supports the observed synergistic effects when these derivatives are combined with fluoroquinolones against resistant bacterial strains. nih.gov In vitro enzymatic assays have further validated DNA gyrase and topoisomerase IV as the molecular targets for these compounds. researchgate.netnih.gov

Certain 1,8-naphthyridine derivatives have also been assessed for their activity against Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis. In a study involving 1,8-naphthyridine-3-thiosemicarbazides and their cyclized 1,3,4-oxadiazole (B1194373) analogs, several compounds demonstrated notable activity. The most active derivatives showed MIC values in the range of 5.4–7.1 mM against M. smegmatis. nih.govresearchgate.net

Anti-tubercular Activities

Tuberculosis remains a major global health threat, and the development of new anti-tubercular agents is a critical area of research. nih.gov Derivatives of this compound have emerged as a promising class of compounds in this field. nih.govresearchgate.net

Numerous studies have focused on the synthesis and evaluation of this compound derivatives for their efficacy against the virulent Mycobacterium tuberculosis H37Rv strain. nih.govrsc.orgebi.ac.uk In one such study, twenty-eight this compound derivatives were synthesized and tested. The MIC values for these compounds ranged from 6.25 to ≤50 μg/mL. nih.govrsc.org

One of the most potent compounds identified, ANA-12, which contains a 5-nitrofuran ring, demonstrated a prominent anti-tuberculosis activity with an MIC of 6.25 μg/mL. researchgate.netrsc.org Other derivatives, including ANC-2, ANA-1, and several others, showed moderate to good activity with MIC values of 12.5 μg/mL. rsc.org These findings highlight the potential of the this compound scaffold for developing new anti-TB drugs. nih.gov

The presumed mechanism of action for the anti-mycobacterial activity of naphthyridine compounds involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as InhA. rsc.org InhA is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, specifically in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. rsc.org

InhA is a well-established and attractive target for anti-TB drug development, as it is the primary target for the first-line drug isoniazid. rsc.orgnih.gov Molecular docking studies have been conducted to evaluate the binding patterns of active this compound derivatives within the active site of InhA. rsc.orgrsc.org These computational analyses support the hypothesis that these compounds act by inhibiting InhA, providing a basis for the rational design of more potent inhibitors. rsc.org

Selectivity Index and Cytotoxicity Studies against Normal Cells (e.g., Human Embryonic Kidney Cells)

A crucial aspect of developing effective anticancer agents is ensuring their selective toxicity towards cancer cells while minimizing harm to normal, healthy cells. This selectivity is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. Recent research has focused on evaluating the safety profile of this compound derivatives.

In a notable study, a series of twenty-eight this compound derivatives were synthesized and evaluated for their potential cytotoxicity against normal human embryonic kidney (HEK293T) cells. researchgate.netrsc.orgrsc.orgnih.gov The findings from this research were promising, indicating that these compounds exhibited low toxicity towards normal cells. For the derivatives that showed the highest activity in their primary screening, the selectivity index was found to be equal to or greater than 11, highlighting a favorable safety profile. researchgate.netrsc.orgrsc.orgnih.gov Specifically, all the synthesized this compound compounds were reported to be non-toxic to the HEK normal human cells. rsc.org This suggests that the this compound scaffold is a promising framework for developing selective anticancer agents.

For context, other derivatives of the broader 1,8-naphthyridine class have also been assessed for their effects on non-tumor cell lines. For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives were screened against two non-tumor cell lines as part of a larger cytotoxicity study. researchgate.net Similarly, a novel 1,3-diazaheterocycle-fused [1,2-a] researchgate.netnih.gov naphthyridine derivative, compound 3u, was evaluated against the HSF normal cell line, where it showed a higher IC₅₀ value compared to most of the cancer cell lines tested, indicating a degree of selectivity. nih.gov

The following table summarizes the cytotoxicity data of selected this compound derivatives against a normal human cell line.

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv | IC₅₀ (µM) against HEK293T Cells | Selectivity Index (SI) |

| ANC-2 | 12.5 | > 146 | > 11 |

| ANA-1 | 12.5 | 752.86 | > 11 |

| ANA-6 | 12.5 | 330 | > 11 |

| ANA-7 | 12.5 | 409 | > 11 |

| ANA-8 | 12.5 | 500 | > 11 |

| ANA-10 | 12.5 | 480 | > 11 |

| ANA-12 | 6.25 | > 171 | > 27 |

| Data sourced from a study focused on anti-tuberculosis activity, where cytotoxicity in a normal cell line was assessed for the most potent compounds. rsc.org |

Anticancer and Antitumor Activities

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the development of new anticancer drugs, with derivatives demonstrating efficacy through a variety of mechanisms of action. ekb.egnih.govresearchgate.netnih.gov

Efficacy Against Various Human and Murine Tumor Cell Lines

While extensive data on the anticancer activity of this compound derivatives specifically is still emerging, the broader class of 1,8-naphthyridine derivatives has shown significant cytotoxic effects against a range of human and murine tumor cell lines.

For instance, a series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives displayed high cytotoxicity against several cancer cell lines. nih.gov Notably, compounds 22, 31, and 34 from this series were highlighted for their potent activity. nih.gov In another study, various 3-substituted 1,8-naphthyridine derivatives were assessed for their inhibitory effects on the proliferation of human cancer cell lines. researchgate.net A series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives with different substitutions at the C3 position were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). researchgate.net Several of these derivatives, including 10c , 8d , 4d , 10f , and 8b , exhibited IC₅₀ values of 1.47, 1.62, 1.68, 2.30, and 3.19 µM, respectively, which were more potent than the reference drug staurosparine (IC₅₀ = 4.51 µM). researchgate.net

Furthermore, other research on 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives revealed that a Schiff's base derivative, compound 67b , was the most active against the liver cancer cell line (HepG2), with an IC₅₀ of 3.2 µg/mL. ekb.eg This was more potent than the standard drugs 5-Fluorouracil (IC₅₀= 5 µg/mL) and doxorubicin (B1662922) (IC₅₀= 3.56 µg/mL). ekb.eg

The table below presents the cytotoxic activity of some 1,8-naphthyridine derivatives (not limited to 3-carbonitrile) against various cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Reported IC₅₀ Values |

| 2-Phenyl-7-methyl-1,8-naphthyridine | 10c | MCF7 (Breast) | 1.47 µM |

| 8d | MCF7 (Breast) | 1.62 µM | |

| 4d | MCF7 (Breast) | 1.68 µM | |

| 2,7-Dimethyl-1,8-naphthyridine | 67b (Schiff's base) | HepG2 (Liver) | 3.2 µg/mL |

| 1-Propargyl-1,8-naphthyridine-3-carboxamide | 22, 31, 34 | Various | High cytotoxicity reported |

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Topoisomerase I and II Inhibition)

The anticancer effects of 1,8-naphthyridine derivatives are attributed to several underlying mechanisms, including the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and the inhibition of essential enzymes like topoisomerases. ekb.eg

Apoptosis Induction and Cell Cycle Arrest:

Several studies have demonstrated the ability of 1,8-naphthyridine derivatives to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a novel 4-phenyl-1,8-naphthyridine derivative was found to have a potent anti-proliferative effect on carcinoma cells. nih.gov Its mechanism involved inducing cell death by apoptosis, which was preceded by changes in the mitochondrial membrane potential. nih.gov Furthermore, this compound was shown to arrest the cell cycle in the G2/M phase. nih.gov

In another investigation, a 1,3-diazaheterocycle-fused [1,2-a] researchgate.netnih.govnaphthyridine derivative, known as 3u, was found to induce apoptosis in human melanoma A375 cells at high concentrations, a process dependent on caspase-3 and initiated by the activation of caspase-8. nih.gov At lower concentrations, the same compound induced another form of programmed cell death called necroptosis. nih.gov Research on pyrazolo-naphthyridine derivatives has also confirmed their pro-apoptotic potential in cervical (HeLa) and breast (MCF-7) cancer cells, causing G0/G1 cell cycle arrest and DNA damage. nih.gov

Topoisomerase I and II Inhibition:

Topoisomerase enzymes are critical for DNA replication and transcription, making them a key target for anticancer drugs. ekb.eg The 1,8-naphthyridine scaffold is present in compounds known to inhibit these enzymes. ekb.eg For instance, certain derivatives are known to intercalate with DNA in the presence of topoisomerase II, leading to DNA damage and apoptosis. researchgate.net Voreloxin, a notable 1,8-naphthyridine derivative that has been in clinical investigation, exerts its cytotoxic effects by inhibiting topoisomerase II and intercalating with DNA. ekb.eg

Research on naphthyridines fused with chromenes has identified them as potential topoisomerase I inhibitors. mdpi.com Additionally, some 1,8-naphthyridine derivatives have been specifically designed and synthesized as potential topoisomerase II inhibitors. ekb.eg

Inhibition of Tubulin Polymerization

Microtubules, which are dynamic polymers of tubulin, play a vital role in cell division, making them an attractive target for cancer therapy. A number of 1,8-naphthyridine derivatives have been investigated as inhibitors of tubulin polymerization.

One study focused on substituted 2-aryl-1,8-naphthyridin-4(1H)-ones, which were found to be potent inhibitors of tubulin polymerization. nih.gov The most active of these compounds demonstrated strong cytotoxic effects against a variety of human tumor cell lines. nih.gov Their mechanism of action was confirmed to be the inhibition of tubulin polymerization at concentrations that were substoichiometric to the tubulin concentration, and they also inhibited the binding of [³H]colchicine to tubulin. nih.gov This indicates that these compounds likely act on the colchicine (B1669291) binding site of tubulin. The potency of some of these synthetic compounds was comparable to that of powerful natural antimitotic agents like colchicine and podophyllotoxin. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer treatment. While specific studies on this compound derivatives as angiogenesis inhibitors are not yet widely available, the broader class of 1,8-naphthyridine derivatives has been recognized for its potential in this area. ekb.eg For example, a series of 2,3-dihydro-1,8-naphthyridine oxime ether derivatives were synthesized, and their cytotoxicity was evaluated against pancreatic cancer cells, suggesting a potential avenue for their application as anti-angiogenic agents. ekb.eg

Telomerase Inhibition

Telomerase is an enzyme that maintains the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Therefore, inhibiting telomerase is a promising strategy for cancer therapy. The potential for 1,8-naphthyridine derivatives to act as telomerase inhibitors has been highlighted in scientific reviews. ekb.eg While direct studies on this compound derivatives are limited, related structures have shown activity in this area. For instance, research on substituted acridine (B1665455) derivatives, which are also heterocyclic compounds, has led to the rational design of telomerase inhibitors that function by stabilizing G-quadruplex structures in telomeric DNA. nih.gov This provides a conceptual basis for exploring similar mechanisms in 1,8-naphthyridine derivatives.

Protein Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR) Inhibition)

The inhibition of protein kinases is a crucial mechanism in modern oncology, and various heterocyclic compounds, including 1,8-naphthyridine derivatives, have been explored for this purpose. researchgate.netekb.eg Research has shown that the 1,8-naphthyridine scaffold can serve as a core for designing potent kinase inhibitors. researchgate.netgoogle.com

Specific research into naphthyridinone derivatives led to the discovery of potent inhibitors of PKMYT1, a key regulator of the cell cycle, highlighting the scaffold's potential in developing cancer therapeutics. nih.gov While much of the research highlights the broader class of 1,8-naphthyridines, the potential for EGFR inhibition by these derivatives has also been noted. researchgate.netresearchgate.net A series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF7 human breast cancer cell line, with some compounds showing IC₅₀ values comparable to or better than the reference drug staurosparine. researchgate.net

Table 1: Anticancer Activity of Selected 2-phenyl-7-methyl-1,8-naphthyridine Derivatives

| Compound | Substituent at C3 | Target Cell Line | IC₅₀ (µM) | Reference Drug (Staurosporine) IC₅₀ (µM) |

|---|---|---|---|---|

| 10c | Varies | MCF7 | 1.47 | 4.51 |

| 8d | Varies | MCF7 | 1.62 | |

| 4d | Varies | MCF7 | 1.68 | |

| 10f | Varies | MCF7 | 2.30 | |

| 8b | Varies | MCF7 | 3.19 |

Rat Sarcoma Protein (Ras) Inhibition

The Rat Sarcoma (Ras) proteins are a family of small GTPases that are critical in signal transduction pathways regulating cell growth, differentiation, and survival. Mutations in Ras genes are common in human cancers, making them an important target for anticancer drug development. Among the various mechanisms through which 1,8-naphthyridine derivatives exert their anticancer effects, the inhibition of Ras proteins has been identified as a potential pathway. ekb.eg While this mechanism is highlighted in reviews of the anticancer properties of the 1,8-naphthyridine scaffold, specific studies focusing on this compound derivatives as Ras inhibitors are less common in the reviewed literature.

DNA Intercalation Properties

Several 1,8-naphthyridine derivatives exert their biological effects by interacting with DNA. One of the primary mechanisms is the inhibition of DNA gyrase and topoisomerase, enzymes essential for DNA replication. mdpi.com The foundational 1,8-naphthyridine antibacterial, nalidixic acid, functions by selectively inhibiting the A subunit of bacterial DNA gyrase. mdpi.comnih.gov

More complex derivatives have been shown to act as topoisomerase II inhibitors. ekb.eg For instance, vosaroxin is a 1,8-naphthyridine derivative known to be in clinical trials that interacts with topoisomerase II. researchgate.net Molecular docking studies of a novel 1,8-naphthyridine derivative, compound 8b , revealed that it intercalates with the DNA segment of topoisomerase II. This compound formed a hydrogen bond with the DT10 portion of the DNA segment, which may explain its high inhibitory activity against the HepG2 liver cancer cell line (IC₅₀ = 3.2 µg/mL). researchgate.net This intercalating ability is a key mechanism for the cytotoxic activity of certain derivatives within this class. ekb.egresearchgate.net

Antiviral Activities

The 1,8-naphthyridine core is recognized for its potential in developing antiviral agents. nih.govresearchgate.net Reviews of the biological activities of this scaffold consistently list antiviral properties as a significant area of interest. tandfonline.comresearchgate.netresearchgate.net The versatility of the 1,8-naphthyridine structure allows for modifications that can lead to compounds with activity against various viruses, including HIV. tandfonline.comresearchgate.net While broad antiviral activity is reported for the general class of 1,8-naphthyridines, specific research focusing on this compound derivatives is an area of ongoing investigation.

Anti-inflammatory Activities

Derivatives of 1,8-naphthyridine have demonstrated significant anti-inflammatory properties. tandfonline.comresearchgate.netnih.gov A number of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives were synthesized and screened for their anti-inflammatory activity. nih.gov In this study, compound 24 showed significant anti-inflammatory effects. nih.gov In another study, a series of 1,8-naphthyridine-3-carboxamides were evaluated for their ability to modulate cytokine and chemokine levels secreted by dendritic cells, which is an indicator of anti-inflammatory and myeloprotective activities. researchgate.net These studies underscore the potential of the 1,8-naphthyridine-3-carboxamide scaffold, a close structural relative of the 3-carbonitrile, in developing new anti-inflammatory agents.

Antihypertensive Activities

The 1,8-naphthyridine scaffold has been investigated for its potential in treating cardiovascular diseases, including hypertension. researchgate.net A study focused on a series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives found that several compounds exhibited potent vasorelaxant activity. nih.gov The antihypertensive effect of these compounds was explored to determine their mechanism of action, with some derivatives showing satisfactory potency. researchgate.netnih.gov